Anion-Binding Affinity: N-Anilino Scaffold Outperforms Classical N-Alkyl(aryl)thioureas by Orders of Magnitude
The target compound belongs to the N-anilino-N′-phenylthiourea family, which has been experimentally shown to function as a superior anion-receptor platform relative to classical N-alkyl(aryl)thioureas such as N-phenyl-N′-isopropylthiourea (CAS 15093-36-4). The N-anilino –NH proton acidity, enhanced by the electron-withdrawing character of the N-phenyl substituent, drives anion-binding association constants (Kₐ) for acetate (AcO⁻) in MeCN to the 10⁶–10⁷ mol⁻¹ L order, whereas classical N-alkyl(aryl)thioureas typically exhibit Kₐ values in the 10³–10⁴ mol⁻¹ L range . The electronic decoupling between the N-aniline chromophore and the thiourea binding site, confirmed by crystallography and ¹H NMR, is responsible for this 100–10 000-fold enhancement .
| Evidence Dimension | Acetate (AcO⁻) binding association constant (Kₐ) in MeCN |
|---|---|
| Target Compound Data | 10⁶–10⁷ mol⁻¹ L (class reference: N-anilino-N′-phenylthioureas with N-phenyl substituent not less electron-withdrawing than m-Cl) |
| Comparator Or Baseline | Classical N-alkyl(aryl)thioureas (e.g., N-phenyl-N′-isopropylthiourea): typical Kₐ ~10³–10⁴ mol⁻¹ L |
| Quantified Difference | 100–10 000-fold higher Kₐ for the N-anilino scaffold |
| Conditions | UV-Vis and fluorescence titration in anhydrous acetonitrile (MeCN) at 25 °C; acetate used as tetrabutylammonium salt |
Why This Matters
For any application requiring strong, selective anion binding—organocatalysis, sensor development, or ion-pair extraction—this compound’s scaffold provides binding affinities that cannot be replicated by cheaper N-alkylthiourea analogs, preventing experimental failure caused by weak or non-existent anion recognition.
- [1] Li, Z. et al. Enhanced Anion Binding of N-(Anilino)thioureas. Contribution of the N-Anilino −NH Proton Acidity. J. Phys. Chem. B 2008, 112 (23), 7071–7079. DOI: 10.1021/jp801531w. View Source
